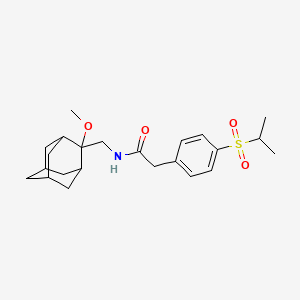

2-(4-(isopropylsulfonyl)phenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide

Description

This compound features a unique hybrid structure combining a sulfonyl-substituted phenyl group and a methoxy-adamantane moiety linked via an acetamide bridge. The adamantane group (a rigid, lipophilic bicyclic hydrocarbon) is substituted with a methoxy group at the 2-position, which may enhance solubility and modulate steric interactions.

Properties

IUPAC Name |

N-[(2-methoxy-2-adamantyl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO4S/c1-15(2)29(26,27)21-6-4-16(5-7-21)13-22(25)24-14-23(28-3)19-9-17-8-18(11-19)12-20(23)10-17/h4-7,15,17-20H,8-14H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRZZLGNEXSCKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2(C3CC4CC(C3)CC2C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide , with CAS number 1797727-31-1, is a synthetic organic molecule that has gained attention in medicinal chemistry. Its structure includes an isopropylsulfonyl group and an adamantane moiety, which may contribute to its diverse biological activities. This article focuses on the biological activity of this compound, summarizing research findings, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 419.6 g/mol

- Structure : The compound features a complex arrangement that influences its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in relation to its potential as an anticonvulsant agent. The following sections detail specific findings related to its pharmacological effects.

Anticonvulsant Activity

Research indicates that derivatives of acetamides, similar to the target compound, exhibit significant anticonvulsant properties. A study evaluated various N-phenylacetamide derivatives for their efficacy in animal models of epilepsy. The results showed that certain compounds demonstrated protective effects against maximal electroshock (MES) seizures and pentylenetetrazole-induced seizures in mice .

Key Findings :

- Compounds were tested at doses of 30 mg/kg, 100 mg/kg, and 300 mg/kg.

- The most effective derivatives showed protection in both MES and psychomotor seizure models.

- The structure-activity relationship (SAR) analysis revealed that lipophilicity plays a crucial role in the efficacy of these compounds.

The synthesis of this compound involves several steps requiring precise control over reaction conditions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are utilized for structural confirmation.

Proposed Mechanism

The biological effects of the compound may stem from its interaction with neuronal voltage-sensitive sodium channels. Preliminary studies suggest moderate binding affinity to these channels, which are critical in the propagation of action potentials in neurons .

Case Studies and Experimental Data

A comprehensive analysis of similar compounds provides insights into the potential therapeutic applications of this molecule:

| Compound | Activity | Model Used | Dose (mg/kg) | Outcome |

|---|---|---|---|---|

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Anticonvulsant | MES Test | 100 | Effective |

| N-(3-chlorophenyl)-2-morpholino-acetamide | Anticonvulsant | MES Test | 300 | Effective |

| N-(trifluoromethyl)anilides | Anticonvulsant | MES Test | 100/300 | Highly Effective |

These findings underscore the relevance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Adamantane-Containing Acetamides

Compound 13a : N-((3s,5s,7s)-Adamantan-1-yl)-2-(4-(chloromethyl)phenyl)acetamide

- Structural Differences : Lacks the methoxy substituent on adamantane and replaces the isopropylsulfonyl group with a chloromethylphenyl moiety.

- Functional Implications: The chloromethyl group may confer electrophilic reactivity, enabling covalent binding to targets.

Compounds e–o (Pharmacopeial Forum) : Adamantane-free analogs with phenoxyacetamide backbones and diverse substituents (e.g., amino, formamido, benzyl).

- Key Contrast: These compounds prioritize aromatic phenoxy groups over adamantane, suggesting divergent target specificity (e.g., protease inhibition vs. CNS targets). The adamantane in the target compound likely enhances blood-brain barrier penetration .

Sulfonyl-Containing Acetamides

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structural Similarities : Shares the acetamide core and sulfonyl group but attaches it to a nitro-substituted aromatic ring.

- However, the absence of adamantane limits lipophilicity, reducing CNS applicability. This compound’s synthesis via acetic anhydride acetylation suggests analogous routes for the target compound’s preparation.

Lumping Strategy for Analog Classification

As per , compounds with shared functional groups (e.g., sulfonyl, adamantane, acetamide) may exhibit similar physicochemical properties despite structural variations. For example:

Research Findings and Gaps

- Synthesis Pathways : highlights acetylation with acetic anhydride as a feasible route for sulfonamide-acetamide hybrids. The target compound may require specialized adamantane functionalization, such as methoxy introduction via epoxidation or hydroxylation .

- Biological Activity: No direct data exist for the target compound, but adamantane derivatives (e.g., rimantadine) show antiviral activity, while sulfonyl groups are common in COX-2 inhibitors. The hybrid structure may synergize these effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.